molecular formula C5H10N4 B1507046 1-Propyl-1H-1,2,3-triazol-4-amine CAS No. 915924-69-5

1-Propyl-1H-1,2,3-triazol-4-amine

Cat. No. B1507046
CAS RN: 915924-69-5
M. Wt: 126.16 g/mol
InChI Key: GROQSPMDHNYZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C5H10N4 and a molecular weight of 126.16 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1-Propyl-1H-1,2,3-triazol-4-amine and its derivatives often involves the copper-catalyzed azide-alkyne cycloaddition reaction . This reaction is commonly used in the synthesis of 1-substituted 4-formyl-1,2,3-triazoles . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .


Molecular Structure Analysis

The InChI code for 1-Propyl-1H-1,2,3-triazol-4-amine is 1S/C5H10N4/c1-2-3-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 . This indicates that the molecule consists of a 1,2,3-triazole ring attached to a propyl group.


Chemical Reactions Analysis

1-Propyl-1H-1,2,3-triazol-4-amine can participate in various chemical reactions. For instance, it can act as a ligand in coordination chemistry . It can also undergo Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

1-Propyl-1H-1,2,3-triazol-4-amine is a solid substance at room temperature . It has a molecular weight of 126.16 . The compound is stable under various conditions, including hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 1-Propyl-1H-1,2,3-triazol-4-amine is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Triazole derivatives, including 1-Propyl-1H-1,2,3-triazol-4-amine, have shown potential in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing more potent and effective drugs based on the triazole scaffold .

properties

IUPAC Name

1-propyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROQSPMDHNYZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650871
Record name 1-Propyl-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-1,2,3-triazol-4-amine

CAS RN

915924-69-5
Record name 1-Propyl-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-1H-1,2,3-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-Propyl-1H-1,2,3-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-Propyl-1H-1,2,3-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-Propyl-1H-1,2,3-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-Propyl-1H-1,2,3-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-Propyl-1H-1,2,3-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.